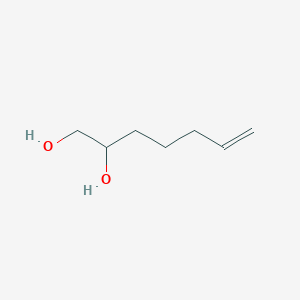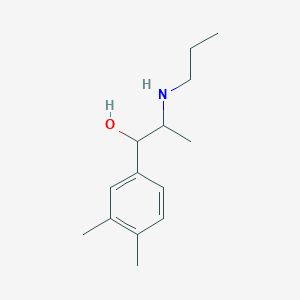
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a propylamino group attached to a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substitutions. One common method involves the alkylation of 3,4-dimethylphenyl with a suitable alkyl halide, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired propanol derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-ol: This compound has a methylamino group instead of a propylamino group, which may result in different chemical and biological properties.
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol: The presence of an ethylamino group can also influence the compound’s reactivity and interactions with biological targets.
1-(3,4-Dimethylphenyl)-2-(butylamino)propan-1-ol: The butylamino group introduces additional steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
804431-75-2 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-5-8-15-12(4)14(16)13-7-6-10(2)11(3)9-13/h6-7,9,12,14-16H,5,8H2,1-4H3 |
InChI-Schlüssel |
CFDUSLFNAOKLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C(C1=CC(=C(C=C1)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


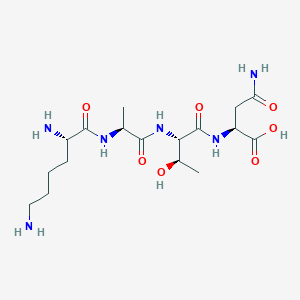
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
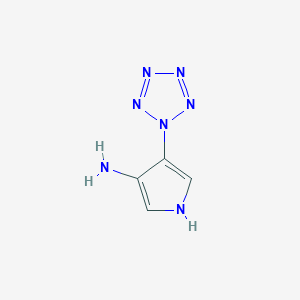
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)

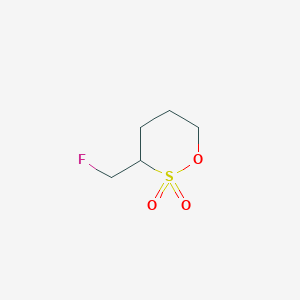



![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
